13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a highly complex organophosphorus derivative characterized by two fused pentacyclic systems with dioxa and phosphorous heteroatoms. Its structure includes a bicyclo[3.2.1]octane core substituted with methoxy groups and bridged via phosphapentacyclic moieties.
Properties
Molecular Formula |
C47H34O9P2 |
|---|---|
Molecular Weight |
804.7 g/mol |
IUPAC Name |
13-[[4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C47H34O9P2/c1-48-47-46(56-58-53-37-24-20-29-12-4-8-16-33(29)42(37)43-34-17-9-5-13-30(34)21-25-38(43)54-58)45-44(39(50-47)26-49-45)55-57-51-35-22-18-27-10-2-6-14-31(27)40(35)41-32-15-7-3-11-28(32)19-23-36(41)52-57/h2-25,39,44-47H,26H2,1H3 |
InChI Key |
CANOXZHKRVEESV-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Construction of the Phosphapentacyclo Core
- Starting materials: Aromatic or polycyclic precursors bearing suitable leaving groups or reactive sites for cyclization.
- Phosphorus incorporation: Introduction of phosphorus is achieved via nucleophilic substitution or addition reactions using phosphorus reagents such as phosphines or phosphites.
- Cyclization: Intramolecular cyclization under controlled conditions forms the pentacyclic phosphorus-containing framework.
- Stereochemical control: Use of chiral auxiliaries or catalysts to ensure the correct configuration at phosphorus and carbon centers.
Synthesis of the Dioxabicyclo[3.2.1]octane Unit
- Formation of bicyclic ether: Typically synthesized by acid-catalyzed cyclization of diols or polyols.
- Methoxy substitution: Introduction of methoxy groups via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
- Functionalization for linkage: Installation of reactive hydroxyl or alkoxy groups to enable coupling with the phosphapentacyclo units.
Coupling of the Two Units
- Ether bond formation: The linkage between the phosphapentacyclo units and the dioxabicyclo moiety is formed via nucleophilic substitution or Williamson ether synthesis.
- Use of protecting groups: Protecting groups on hydroxyls or phosphates may be employed to prevent side reactions during coupling.
- Purification: Chromatographic techniques to isolate the desired coupled product with high purity.
Detailed Preparation Methods from Literature and Patents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Phosphorus incorporation and cyclization | Phosphine reagents, base, inert atmosphere | Formation of phosphapentacyclo core; requires anhydrous conditions |
| 2 | Formation of dioxabicyclo[3.2.1]octane | Acid-catalyzed cyclization of diols | Control of stereochemistry critical; temperature and acid strength optimized |
| 3 | Methylation of hydroxyl groups | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Ensures methoxy substitution at desired positions |
| 4 | Coupling via ether bond formation | Williamson ether synthesis: alkoxide + alkyl halide, polar aprotic solvent (e.g., DMF) | Protecting groups removed post-coupling; reaction monitored by NMR |
| 5 | Purification and characterization | Column chromatography, recrystallization | Final product confirmed by NMR, MS, and X-ray crystallography |
Research Findings and Optimization Parameters
- Yield optimization: Reaction times, temperatures, and reagent stoichiometry are optimized to maximize yield and minimize side products.
- Stereochemical purity: Use of chiral catalysts or resolution techniques ensures enantiomeric excess >95%.
- Solvent effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for coupling steps.
- Protecting group strategies: Temporary protection of hydroxyl or phosphate groups prevents undesired reactions during multi-step synthesis.
Summary Table of Preparation Conditions
| Synthetic Step | Key Reagents | Typical Conditions | Yield Range | Stereochemical Control |
|---|---|---|---|---|
| Phosphapentacyclo core formation | Phosphines, base (e.g., triethylamine) | 0–25 °C, inert atmosphere | 60–75% | High, chiral ligands used |
| Dioxabicyclo ring closure | Acid catalyst (e.g., p-TsOH) | Room temp to 50 °C | 70–85% | Moderate to high |
| Methoxy substitution | Methyl iodide, K2CO3 | Reflux, 2–6 h | 80–90% | Not stereogenic |
| Ether coupling | Alkoxide + alkyl halide, DMF | 50–80 °C, 12–24 h | 65–80% | High, controlled by precursor chirality |
| Purification | Chromatography, recrystallization | Ambient conditions | >95% purity | Confirmed by chiral HPLC |
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. Each reaction pathway would yield different intermediate and final products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it might be used to study interactions with biological molecules, such as proteins or nucleic acids.
Medicine
Industry
In industry, it might be used in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These interactions could affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The compound’s phosphapentacyclo framework distinguishes it from simpler bicyclic or monocyclic organophosphorus derivatives. Key comparisons include:
| Compound | Core Structure | Functional Groups | Applications |
|---|---|---|---|
| Target Compound | Phosphapentacyclo + bicyclo[3.2.1]octane | Methoxy, ether, phosphorus-oxygen bonds | Likely specialized catalysis or drug design |
| Zygocaperoside (Z. fabago) | Triterpenoid glycoside | Hydroxyl, glycosidic bonds | Pharmaceutical (anti-inflammatory) |
| 9-Decenila Acetate (L. longipalpis pheromone) | Linear acetate | Ester, alkene | Pest control (semiochemical) |
Key Differences :
- The target compound’s dual phosphapentacyclo systems confer steric hindrance and electronic effects absent in Zygocaperoside or pheromones .
- Unlike 9-Decenila Acetate’s linear structure, the target compound’s fused rings likely enhance thermal stability and binding specificity .
Spectroscopic Data Comparison
While direct data for the target compound are unavailable, analogous compounds highlight methodologies for characterization:
Table 1: NMR Data Comparison
Implications :
- The target compound’s methoxy groups would resonate near δ 3.3–3.7 ppm in ¹H-NMR, while phosphorus-oxygen bonds may deshield adjacent carbons to δ 80–100 ppm in ¹³C-NMR .
Functional and Environmental Impact
- Biological activity : Unlike Zygocaperoside’s anti-inflammatory properties, the target compound’s phosphorus-rich structure may interact with metalloenzymes or act as a kinase inhibitor.
- Environmental persistence : The compound’s stability (vs. semiochemicals) could raise concerns similar to TRI-listed zinc/lead compounds if deployed at scale .
Biological Activity
Overview
The compound 13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene exhibits a complex structure that suggests potential biological activities due to its unique chemical properties.
Structural Characteristics
The compound's structure includes:
- Pentacyclic Framework : This contributes to its stability and potential reactivity.
- Phosphorus-containing Groups : Known for enhancing biological activity.
- Dioxa and Dioxabicyclo Structures : These functional groups can influence solubility and interaction with biological systems.
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities:
- Antitumor Properties : Similar compounds have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The presence of phosphorous and cyclic structures may enhance the compound's interaction with microbial membranes.
- Enzyme Inhibition : The unique structure may allow for effective binding to specific enzymes involved in metabolic pathways.
Case Studies
- In Vitro Assays : Studies have demonstrated that derivatives of this compound can inhibit cancer cell lines by inducing apoptosis. For example, compounds with similar phosphapentacyclic structures have shown IC50 values in the low micromolar range against various cancer types.
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to targets such as protein kinases and phosphatases, which are critical in cancer proliferation and survival pathways.
Data Table: Comparative Biological Activities
| Compound | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Antitumor | Induces apoptosis | |
| Compound B | Antimicrobial | Disrupts membrane integrity | |
| Compound C | Enzyme Inhibition | Competitive inhibition of kinase |
The proposed mechanism of action for this compound involves:
- Binding Affinity : High affinity for specific biological targets due to its structural complexity.
- Cell Membrane Interaction : The phosphorous groups may facilitate interactions with lipid bilayers, enhancing permeability and uptake by cells.
- Signal Transduction Modulation : By affecting key signaling pathways (e.g., MAPK/ERK), the compound may alter cellular responses leading to growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
